molecular formula C16H32O10Si2 B1588633 Bis[3-(trimethoxysilyl)propyl] fumarate CAS No. 3371-62-8

Bis[3-(trimethoxysilyl)propyl] fumarate

Cat. No.: B1588633
CAS No.: 3371-62-8
M. Wt: 440.59 g/mol
InChI Key: GPWPWELMLCKXRP-UHFFFAOYSA-N
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Description

Bis[3-(trimethoxysilyl)propyl] fumarate is an organosilicon compound with the molecular formula C16H32O10Si2 and a molecular weight of 440.59 g/mol . This compound is characterized by the presence of two trimethoxysilylpropyl groups attached to a fumarate backbone. It is primarily used as a silane coupling agent, which enhances the bonding between organic and inorganic materials.

Properties

CAS No.

3371-62-8

Molecular Formula

C16H32O10Si2

Molecular Weight

440.59 g/mol

IUPAC Name

bis(3-trimethoxysilylpropyl) but-2-enedioate

InChI

InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3

InChI Key

GPWPWELMLCKXRP-UHFFFAOYSA-N

SMILES

CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC

Isomeric SMILES

CO[Si](CCCOC(=O)/C=C/C(=O)OCCC[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC

Other CAS No.

3371-62-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Direct Esterification Method

  • Reactants: Fumaric acid and 3-(trimethoxysilyl)propyl alcohol
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.
  • Conditions:
    • Reflux under inert atmosphere (e.g., nitrogen) to avoid hydrolysis of silane groups.
    • Removal of water by azeotropic distillation or molecular sieves to drive equilibrium toward ester formation.
  • Procedure:
    • Mix fumaric acid and excess 3-(trimethoxysilyl)propyl alcohol with acid catalyst.
    • Heat under reflux with continuous removal of water formed during esterification.
    • Upon completion, neutralize catalyst and purify the product by distillation or chromatography.
  • Notes:
    • The reaction must be carefully controlled to prevent premature hydrolysis of the trimethoxysilyl groups.
    • Use of dry solvents and inert atmosphere is critical.
  • Yield: Typically moderate to high yields (~70-90%) depending on reaction optimization [inferred from standard esterification techniques].

Acid Chloride Route

  • Reactants: Fumaroyl chloride (acid chloride derivative of fumaric acid) and 3-(trimethoxysilyl)propyl alcohol
  • Catalysts/Conditions:
    • Reaction performed under anhydrous conditions to prevent hydrolysis of acid chloride.
    • Base such as pyridine or triethylamine used to neutralize HCl formed during reaction.
  • Procedure:
    • Prepare or procure fumaroyl chloride.
    • Slowly add 3-(trimethoxysilyl)propyl alcohol to fumaroyl chloride solution at low temperature (0-5°C) under inert atmosphere.
    • Add base to capture HCl byproduct.
    • Stir and allow reaction to proceed to completion.
    • Work-up includes aqueous washes to remove salts and purification by distillation or chromatography.
  • Advantages:
    • Faster reaction rates compared to direct esterification.
    • Higher purity and yield due to more reactive acid chloride intermediate.
  • Challenges:
    • Handling corrosive acid chlorides and strict moisture control needed.
  • Typical Yields: High, often >85% [based on analogous acid chloride esterifications].

Supporting Data and Research Findings

Parameter Direct Esterification Acid Chloride Route
Reaction Time Several hours (4-12 h) Shorter (1-3 h)
Temperature Range 80-130°C (reflux) 0-25°C initially, then room temp
Catalyst Acid catalyst (H2SO4, p-TsOH) Base (pyridine, triethylamine)
Atmosphere Inert (N2) Inert (N2 or Ar)
Water Removal Required (azeotropic distillation) Not required
Yield 70-90% 85-95%
Purity Moderate to high High
Equipment Standard reflux setup Anhydrous glassware, low temp control
Safety Considerations Acid handling, silane hydrolysis risk Acid chloride handling, moisture sensitivity

Chemical Reactions Analysis

Types of Reactions

Bis[3-(trimethoxysilyl)propyl] fumarate undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Esterification: The fumarate backbone can participate in esterification reactions with alcohols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, typically at elevated temperatures.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Esterification: Esters of fumaric acid.

Scientific Research Applications

Bis[3-(trimethoxysilyl)propyl] fumarate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of Bis[3-(trimethoxysilyl)propyl] fumarate involves the hydrolysis of its trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process enhances the bonding between organic and inorganic materials, improving the mechanical properties and durability of the resulting composites. The fumarate backbone also contributes to the compound’s reactivity and compatibility with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • Bis[3-(triethoxysilyl)propyl] fumarate
  • Bis[3-(trimethoxysilyl)propyl]amine
  • Bis[3-(triethoxysilyl)propyl]carbonate

Uniqueness

Bis[3-(trimethoxysilyl)propyl] fumarate is unique due to its specific combination of trimethoxysilyl groups and a fumarate backbone. This structure provides a balance of reactivity and stability, making it particularly effective as a coupling agent. Compared to similar compounds, it offers enhanced hydrolytic stability and better compatibility with a wide range of substrates .

Q & A

Q. What is the synthetic pathway for Bis[3-(trimethoxysilyl)propyl] fumarate, and how is its purity validated experimentally?

The synthesis typically involves esterification of fumaric acid with 3-(trimethoxysilyl)propanol under acidic or catalytic conditions. A Dean-Stark apparatus may be used to remove water and drive the reaction to completion. Post-synthesis, characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of trimethoxysilyl protons (~3.5 ppm) and fumarate vinyl protons (~6.8 ppm, trans-coupling) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1710 cm⁻¹ (ester C=O) and ~1080 cm⁻¹ (Si-O-C) confirm functional groups .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically above 200°C due to siloxane network formation .

Q. How do the hydrolysable alkoxy groups in this compound influence its application in polymer composites?

The trimethoxysilyl groups undergo hydrolysis in the presence of moisture, forming silanol (-Si-OH) intermediates that condense into siloxane (-Si-O-Si-) networks. This enables covalent bonding with hydroxyl-rich substrates (e.g., glass, cellulose) or inorganic fillers, enhancing interfacial adhesion in composites. The fumarate moiety may participate in radical-initiated crosslinking, further stabilizing the matrix .

Advanced Research Questions

Q. What experimental parameters optimize the sol-gel crosslinking efficiency of this compound in hybrid materials?

Key factors include:

  • pH : Acidic conditions (e.g., HCl) accelerate hydrolysis but slow condensation, while basic conditions (e.g., NH₃) favor condensation. A pH ~4–5 often balances both steps .
  • Solvent Polarity : Polar solvents (e.g., ethanol) enhance hydrolysis but may reduce compatibility with hydrophobic polymers. Co-solvents (e.g., THF/water mixtures) can mitigate this .
  • Curing Temperature : Elevated temperatures (60–80°C) accelerate siloxane network formation but risk premature gelation.

Q. How can contradictions in reported thermal stability data for silane-modified polymers incorporating this compound be resolved?

Discrepancies often arise from differences in:

  • Curing Conditions : Incomplete condensation of silanol groups leaves residual hydroxyls, reducing thermal stability. TGA under inert vs. oxidative atmospheres clarifies degradation mechanisms .
  • Sample Preparation : Solvent residues or unreacted monomers lower decomposition thresholds. Purging with inert gas during synthesis and thorough drying are critical .
  • Analytical Methodology : Differential Scanning Calorimetry (DSC) can identify curing exotherms, while dynamic mechanical analysis (DMA) probes crosslink density effects on glass transition temperature (Tg) .

Q. What advanced spectroscopic techniques elucidate the hydrolysis-condensation kinetics of this compound?

  • In-situ FTIR : Tracks silanol formation (~880 cm⁻¹) and siloxane network growth (~1020 cm⁻¹) over time .
  • Solid-State NMR (²⁹Si) : Distinguishes between hydrolyzed (Q³, Q⁴) and unreacted (T³) silicon species, quantifying crosslinking efficiency .
  • Rheometry : Monitors viscosity changes during gelation, correlating with reaction progress .

Methodological Considerations

Q. How should researchers handle moisture-sensitive reactions involving this compound?

  • Storage : Keep under inert gas (N₂/Ar) and desiccate at ≤4°C .
  • Reaction Setup : Use anhydrous solvents (e.g., dried THF) and molecular sieves. Gloveboxes or Schlenk lines are ideal for air-sensitive steps .
  • Safety : Wear nitrile gloves and eye protection; hydrolyzed silanols may release methanol, requiring adequate ventilation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis[3-(trimethoxysilyl)propyl] fumarate
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